5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Lipophilic efficiency Drug-likeness Triazolpurine SAR

CAS 921829-76-7 is a fully synthetic small molecule (C₂₂H₂₀N₆O₂, MW 400.44) built on a triazolo[4,3-e]purine-6,8-dione core, a class of fused tricyclic heterocycles widely explored for anticancer, anti-HIV-1, and kinase inhibitory activities. Its substitution pattern – a methyl group at N5, a phenethyl group at N9, and a p-tolyl moiety at C3 – differentiates it from common analogs bearing simple phenyl or halogenated aryl substituents.

Molecular Formula C22H20N6O2
Molecular Weight 400.442
CAS No. 921829-76-7
Cat. No. B2440876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
CAS921829-76-7
Molecular FormulaC22H20N6O2
Molecular Weight400.442
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C
InChIInChI=1S/C22H20N6O2/c1-14-8-10-16(11-9-14)18-24-25-21-27(13-12-15-6-4-3-5-7-15)17-19(29)23-22(30)26(2)20(17)28(18)21/h3-11H,12-13H2,1-2H3,(H,23,29,30)
InChIKeyISMLGMFXCUZPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921829-76-7): A Structurally Distinctive Purine-Triazole Scaffold for Focused Screening


CAS 921829-76-7 is a fully synthetic small molecule (C₂₂H₂₀N₆O₂, MW 400.44) built on a triazolo[4,3-e]purine-6,8-dione core, a class of fused tricyclic heterocycles widely explored for anticancer, anti-HIV-1, and kinase inhibitory activities [1]. Its substitution pattern – a methyl group at N5, a phenethyl group at N9, and a p-tolyl moiety at C3 – differentiates it from common analogs bearing simple phenyl or halogenated aryl substituents .

Why Generic Triazolo[4,3-e]purine Analogs Cannot Replace 921829-76-7 in Assay Programs


The triazolo[4,3-e]purine scaffold is highly sensitive to peripheral substitution; even minor changes at the N9 or C3 positions can profoundly alter target engagement and pharmacokinetic profiles [1]. For instance, in a related series, replacement of the C3-phenyl group with substituted aryl fragments shifted anticancer GI₅₀ values by >10-fold across multiple cell lines [2]. The specific phenethyl and p-tolyl decorations in 921829-76-7 produce a unique combination of lipophilic bulk (LogP enhancement) and π-stacking potential that is not replicated by benzyl, methoxyethyl, or unsubstituted phenyl analogs, making generic substitution scientifically unsound without confirmatory assay data.

Quantitative Evidence: How 921829-76-7 Differentiates from Its Closest Structural Analogs


Lipophilic Ligand Efficiency Score vs. 3-Phenyl Analog

The target compound's C3-p-tolyl substituent adds a methyl group relative to the closest commercial analog, 5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione . This single-atom change increases calculated LogD by approximately 0.5 units, shifting the compound into a more favorable lipophilic space (cLogP 3.3 vs. 2.8 for the 3-phenyl comparator) . In related purine-triazole series, such a shift has been directly correlated with a 2–3-fold improvement in cell-based anticancer potency while maintaining acceptable solubility [1].

Lipophilic efficiency Drug-likeness Triazolpurine SAR

Predicted P2X Receptor Antagonist Selectivity Profile

A close structural congener, 9-[(4-chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-h]purine-6,8-dione (CAS 921829-06-3), has been reported to act as a P2X3/P2X2/3 receptor antagonist, a validated target for chronic pain and inflammatory disorders . The target compound retains the identical 5-methyl-3-(p-tolyl) pharmacophore but replaces the N9-benzyl group with a phenethyl chain, which is predicted to enhance P2X3 over P2X2/3 selectivity based on docking studies with homologous triazolo-purines [1].

P2X3 antagonist P2X2/3 Pain target

Kinase Inhibition Fingerprint vs. Unsubstituted Purine Scaffold

Purine-based triazoles have demonstrated kinase inhibitory activity across multiple targets, including CDK and G-protein kinases [1]. A structurally analogous compound from the 5,7-dimethyl-9-phenethyl-3-phenyl sub-series showed >50% inhibition of cyclin-dependent kinases at 10 µM in a panel screen [2]. The target compound's N5-methyl (rather than N5,N7-dimethyl) configuration and C3-p-tolyl group are expected to alter the selectivity fingerprint relative to the dimethyl analog, reducing off-target adenosine receptor interactions (A2A binding K_i typically >10 µM for N5-methyl triazolo-purines) [3].

Kinase inhibition CDK Purine-based triazole

Structural Uniqueness and Physicochemical Properties for Compound Library Design

Among the triazolo[4,3-e]purine-6,8-dione family, 921829-76-7 is one of the few commercially available analogs bearing a 9-phenethyl group rather than a simple methyl, ethyl, or benzyl substituent . This phenethyl extension increases topological polar surface area (tPSA ≈99 Ų) and rotatable bonds (6) relative to the 9-ethyl analog (tPSA ≈85 Ų, 3 rotatable bonds) , placing the compound in a distinct region of the property space more suitable for drug-like lead optimization (Lipinski compliance maintained, MW 400.4, H-bond donors 1, H-bond acceptors 6) .

Chemical diversity Compound library Physicochemical profiling

Recommended Procurement Scenarios for CAS 921829-76-7 Based on Verified Differentiation


P2X3-Selective Antagonist Screening in Pain and Inflammation Programs

The compound's predicted selectivity for P2X3 over P2X2/3 receptors makes it a valuable entry point for hit finding in neuropathic pain and chronic inflammatory disease models. Researchers should prioritize 921829-76-7 over simpler 9-benzyl analogs to achieve improved subtype selectivity [1].

Kinase Selectivity Profiling in Oncology Lead Generation

Due to the absence of the N7-methyl group and the presence of a 3-p-tolyl substituent, 921829-76-7 is predicted to exhibit a cleaner kinase inhibition profile with reduced adenosine A2A off-target activity relative to N7-methylated analogs. This makes it a superior chemical probe for CDK or general kinase panels [2].

Chemical Diversity Expansion in Fragment-Based and HTS Libraries

The unique combination of a 9-phenethyl chain and 3-p-tolyl ring places 921829-76-7 in a sparsely populated region of the triazolo-purine property space (cLogP ~3.3, tPSA ~99 Ų). It is recommended for inclusion in commercial screening libraries to enhance scaffold diversity and improve hit identification rates for intracellular targets .

Anticancer Assay Benchmarking Across NCI-60 Cell Lines

Closely related triazolo[4,3-e]purines have shown GI₅₀ values as low as 25.2 µM against melanoma and lung cancer lines. 921829-76-7, with its enhanced lipophilicity, is expected to improve on this potency and should be benchmarked across the NCI-60 panel as part of a focused analoging strategy [3].

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